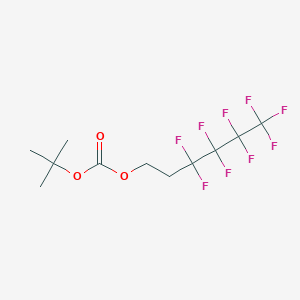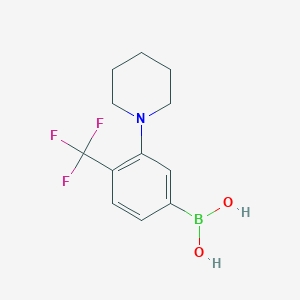
2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose is a structurally modified synthetic derivative that has gained considerable attention as a prospective antiviral agent. This compound is a nucleoside analogue, which means it mimics the structure of naturally occurring nucleosides. Its potential usage as a therapeutic agent in the treatment of RNA viruses such as Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) makes it a significant molecule with undeniable biomedical importance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose typically starts with the acetylation of ribose derivatives. The process involves several steps, including the protection of hydroxyl groups, fluorination, and benzylation. For instance, a common method involves the use of thionyl chloride and methyl alcohol for initial acetylation, followed by benzylation using benzyl chloride under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反应分析
Types of Reactions
2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is often employed to remove protective groups or reduce specific functional groups.
Substitution: This reaction is crucial for introducing different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like benzyl chloride and fluorinating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
科学研究应用
2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral properties, particularly against RNA viruses.
Medicine: It is being investigated as a therapeutic agent for treating viral infections.
Industry: The compound is used in the production of antiviral drugs and other pharmaceuticals.
作用机制
The mechanism by which 2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose exerts its effects involves the inhibition of viral RNA replication. As a nucleoside analogue, it impedes the virus’s RNA-dependent RNA polymerase, thereby preventing the replication of viral RNA. This inhibition disrupts the viral life cycle and reduces the viral load in infected cells.
相似化合物的比较
Similar Compounds
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose: This compound is also used in the synthesis of antiviral drugs and demonstrates potential activity against diseases like HIV and Hepatitis B.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Used in nucleoside synthesis, this compound shares structural similarities with 2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose.
Uniqueness
What sets this compound apart is its specific structural modifications, which enhance its antiviral properties. The presence of the fluoro group and benzyl protection makes it particularly effective in inhibiting viral RNA polymerase, offering a unique advantage over other similar compounds.
属性
分子式 |
C19H21FO4 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C19H21FO4/c20-17-16(13-22-11-14-7-3-1-4-8-14)24-19(21)18(17)23-12-15-9-5-2-6-10-15/h1-10,16-19,21H,11-13H2 |
InChI 键 |
UTEGAHJFDGNOPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-](/img/structure/B12089777.png)
![1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole](/img/structure/B12089782.png)
![3-[(4-Bromophenyl)methyl]oxetane](/img/structure/B12089794.png)



![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)



![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)
![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)

